molecular formula C16H25N3O2 B15149375 N-heptyl-N'-(pyridin-3-yl)butanediamide

N-heptyl-N'-(pyridin-3-yl)butanediamide

Cat. No.: B15149375
M. Wt: 291.39 g/mol
InChI Key: MWJPEYRLKZAEMR-UHFFFAOYSA-N
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Description

N-heptyl-N'-(pyridin-3-yl)butanediamide is a synthetic amide derivative characterized by a butanediamide backbone substituted with a heptyl chain and a pyridin-3-yl group.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

N-heptyl-N'-pyridin-3-ylbutanediamide

InChI

InChI=1S/C16H25N3O2/c1-2-3-4-5-6-12-18-15(20)9-10-16(21)19-14-8-7-11-17-13-14/h7-8,11,13H,2-6,9-10,12H2,1H3,(H,18,20)(H,19,21)

InChI Key

MWJPEYRLKZAEMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)CCC(=O)NC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-N’-(pyridin-3-yl)butanediamide typically involves the reaction of a heptyl amine with a pyridin-3-yl butanediamide precursor. One common method is the amidation reaction, where the amine group of heptyl amine reacts with the carboxyl group of the pyridin-3-yl butanediamide under mild conditions. This reaction can be catalyzed by various agents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene .

Industrial Production Methods

In an industrial setting, the production of N-heptyl-N’-(pyridin-3-yl)butanediamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of metal-free catalysts and environmentally benign solvents further enhances the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-heptyl-N’-(pyridin-3-yl)butanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The pyridin-3-yl group can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups replace hydrogen atoms on the pyridine ring.

Common Reagents and Conditions

    Oxidation: H2O2 or KMnO4 in an aqueous or organic solvent.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated pyridine derivatives.

Scientific Research Applications

N-heptyl-N’-(pyridin-3-yl)butanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-heptyl-N’-(pyridin-3-yl)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-yl group can form hydrogen bonds and π-π interactions with aromatic amino acids in the active sites of enzymes, modulating their activity. Additionally, the heptyl chain can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

N,N'-Bis(pyridin-3-yl)butanediamide (CAS 39642-62-1)

  • Structure : Features two pyridin-3-yl groups attached to the butanediamide core, unlike the heptyl substitution in the target compound .
  • Molecular Formula : C₁₄H₁₄N₄O₂ (MW 270.29) vs. inferred C₁₆H₂₅N₃O₂ for N-heptyl-N'-(pyridin-3-yl)butanediamide.
  • Key Differences: Solubility: The bis-pyridinyl analog is more polar, likely exhibiting higher aqueous solubility than the heptyl-containing target compound.

N-(2-Hydroxypyridin-3-yl)acetamide and Derivatives

  • Structure : Acetamide derivatives with pyridinyl substituents, including hydroxy, iodo, and trimethylsilyl groups (e.g., N-(2-hydroxy-5-iodopyridin-3-yl)acetamide) .
  • Key Comparisons :
    • Hydrophilicity : Hydroxy and iodo substituents increase polarity, contrasting with the heptyl group’s hydrophobicity.
    • Reactivity : Iodo groups may participate in cross-coupling reactions, while the heptyl chain in the target compound could influence steric hindrance in synthetic pathways.

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

  • Structure : Incorporates a piperidine ring and a pyridin-3-yl group, with a tert-butyl carbamate protecting group .
  • Key Comparisons: Stability: The tert-butyl group enhances hydrolytic stability compared to the heptyl chain, which may be more flexible and prone to oxidative degradation.

Physicochemical Properties: Inferences from Structural Trends

While experimental data for this compound are unavailable, trends from analogs suggest:

  • Melting Point : Likely lower than rigid analogs like N,N'-bis(pyridin-3-yl)butanediamide due to the flexible heptyl chain.
  • LogP : Higher than bis-pyridinyl or hydroxy-substituted analogs, indicating greater lipophilicity.
  • Synthetic Utility : The heptyl group may facilitate membrane permeability in drug design or serve as a hydrophobic anchor in material science.

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